5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt
Description
5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt (CAS: 113237-18-6), is a fluorinated pyridine derivative characterized by hydroxyl groups at positions 2 and 6, a fluorine atom at position 5, and a cyano group at position 2. The sodium salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. Synonyms include 3-cyano-2,6-dihydroxy-5-fluoropyridine monosodium salt and 5-fluoro-2,6-dihydroxynicotinonitrile sodium salt .
Properties
IUPAC Name |
sodium;3-cyano-5-fluoro-6-oxo-1H-pyridin-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2.Na/c7-4-1-3(2-8)5(10)9-6(4)11;/h1H,(H2,9,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUNBZKNWZYPE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C#N)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carboxamide, which undergoes a series of reactions including chlorination and cyanation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are typically carried out in specialized reactors to ensure safety and efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition
One of the primary applications of 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt is its role as an inhibitor of specific enzymes, particularly ketohexokinase (KHK). KHK is implicated in metabolic disorders such as diabetes and obesity. Research indicates that inhibiting KHK can mitigate glucose-induced weight gain and insulin resistance, making this compound a candidate for therapeutic development against metabolic diseases .
2. Antibacterial and Antitubercular Activities
Recent studies have highlighted the antibacterial and antitubercular properties associated with pyridine derivatives. Compounds similar to 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile have shown promising results against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Synthetic Chemistry Applications
1. Building Block for Complex Molecules
5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
2. Development of New Synthetic Pathways
The compound has been utilized in developing new synthetic pathways for creating pyridine derivatives with enhanced biological activities. For instance, modifications to the pyridine ring can lead to derivatives that exhibit improved potency against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, affecting their activity. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The cyano and fluorine substituents in 5-fluoro-2,6-dihydroxypyridine-3-carbonitrile enhance electrophilicity compared to chlorinated analogs like 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile .
- Solubility : The sodium salt form of the target compound offers superior aqueous solubility (>50 mg/mL) compared to neutral analogs like 2,5-dichloropyridin-3-ol, which is sparingly soluble .
Functional Analogs: Fluorinated Prodrugs
5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile shares functional similarities with fluorinated prodrugs such as 5-fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (FdUrd) . Comparative studies highlight:
Key Findings :
- While 5-FU and FdUrd are established radiosensitizers, the target compound’s sodium salt may offer improved metabolic stability due to reduced susceptibility to enzymatic deactivation .
- The hydroxyl groups in the pyridine ring may enable chelation with metal ions, a feature absent in pyrimidine-based analogs like 5-FU .
Application-Specific Comparisons
- Biochemical Research : Compared to 5-fluoro-2′-deoxyuridine (FDU), which inhibits thymidylate synthase in Schwann cell studies , the sodium salt’s hydroxyl groups may facilitate interactions with oxidative enzymes.
Biological Activity
5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt (CAS No. 213990-58-0) is a fluorinated pyridine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes fluorine, hydroxyl, and cyano groups. These features contribute to its interactions with biological systems, making it valuable in various therapeutic applications.
The biological activity of 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors, influencing their activity. This can lead to either the inhibition or activation of specific biochemical pathways depending on the target involved.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. Studies have shown that it can inhibit the growth of cancer cells through mechanisms involving enzyme inhibition and modulation of metabolic pathways.
- Enzyme Interaction : It has been noted for its ability to interact with various enzymes, which may lead to altered metabolic processes. For instance, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of certain fluorinated compounds used in chemotherapy .
- Cytotoxic Effects : In vitro studies have demonstrated that 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines, including murine leukemia cells (L5178Y). The compound's cytostatic effects are comparable to those of established chemotherapeutic agents like 5-fluorouracil (5-FU) .
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile in a murine model bearing Yoshida sarcoma. The results indicated that this compound significantly potentiated the effects of 5-FU when administered in conjunction, allowing for reduced dosages and minimizing side effects associated with higher concentrations of traditional chemotherapeutics.
Case Study 2: Enzyme Inhibition
In a separate investigation focusing on enzyme interactions, researchers found that the sodium salt form of this compound effectively inhibited DPD activity in vitro. This inhibition resulted in increased levels of active chemotherapeutic agents in tumor tissues, suggesting a potential role as a co-treatment in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile compared to related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile | Enzyme inhibition (e.g., DPD) | Antitumor activity; cytotoxic effects |
| 5-Fluorouracil (5-FU) | Thymidylate synthase inhibition | Anticancer agent; broad-spectrum activity |
| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Similar enzyme interactions | Potential anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
